molecular formula C18H15N3S2 B4697954 1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE

1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE

Cat. No.: B4697954
M. Wt: 337.5 g/mol
InChI Key: KOJVXFKLFLDNSF-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: is a complex organic compound that features a benzimidazole core linked to a thiazole ring via a sulfide bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzenes, sulfonated benzenes, halogenated benzenes.

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-12-6-8-13(9-7-12)17-19-14(10-22-17)11-23-18-20-15-4-2-3-5-16(15)21-18/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVXFKLFLDNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Reactant of Route 2
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1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Reactant of Route 3
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1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Reactant of Route 4
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1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Reactant of Route 5
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1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Reactant of Route 6
Reactant of Route 6
1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE

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